molecular formula C11H15BrO2 B7865965 5-(4-Bromophenoxy)pentanol

5-(4-Bromophenoxy)pentanol

Cat. No.: B7865965
M. Wt: 259.14 g/mol
InChI Key: ZDSHTXPXOFPDNZ-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)pentanol (C₁₁H₁₅BrO₂, molecular weight: 283.14 g/mol) is a brominated aromatic alcohol featuring a pentanol chain linked to a 4-bromophenoxy group. Its structure combines the lipophilic bromophenyl moiety with a polar hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-(4-bromophenoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSHTXPXOFPDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenoxy)pentanol typically involves the reaction of 4-bromophenol with 5-bromopentanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromophenol attacks the carbon atom bonded to the bromine in 5-bromopentanol, resulting in the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts and solvents, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-Bromophenoxy)pentanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-(4-bromophenoxy)pentanal or 5-(4-bromophenoxy)pentanoic acid.

    Reduction: Formation of 5-(4-bromophenoxy)pentane.

    Substitution: Formation of various substituted pentanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(4-Bromophenoxy)pentanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may also be used in the development of new bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its bromophenoxy group can interact with various biological targets, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxy)pentanol involves its interaction with specific molecular targets. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The pentanol chain can also influence the compound’s solubility and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below highlights key structural differences among 5-(4-bromophenoxy)pentanol and related compounds:

Compound Name Functional Group Substituents Molecular Weight (g/mol) CAS Number
This compound Hydroxyl (-OH) 4-Bromophenoxy 283.14 Not provided
5-(4-Bromophenoxy)pentanal Aldehyde (-CHO) 4-Bromophenoxy 257.12 1342841-55-7
5-(4-Bromophenyl)pentanoic acid Carboxylic acid (-COOH) 4-Bromophenyl 271.13 22647-95-6
Ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate Ester (-COOEt) 2-Bromo-4-chlorophenoxy 335.62 1443338-03-1

Key Observations :

  • Substituent Effects: The 4-bromophenoxy group in the target compound differs from the 2-bromo-4-chlorophenoxy group in the ester derivative, which introduces steric hindrance and electronic effects that may alter reactivity .

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound likely grants moderate water solubility, intermediate between the highly polar carboxylic acid (pentanoic acid) and the hydrophobic ester . The aldehyde derivative (pentanal) may exhibit lower stability due to the reactive -CHO group, limiting its shelf life compared to the alcohol .
  • Thermal Stability: Ester derivatives (e.g., ethyl pentanoate) typically exhibit higher thermal stability than alcohols or aldehydes due to reduced hydrogen bonding .

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